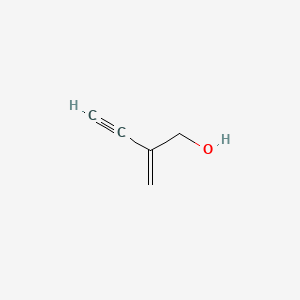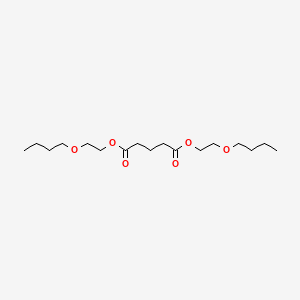
Diammonium oxobis(sulphato(2-)-O)titanate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium oxobis[sulfato(2-)-o]titanate(2-) is a chemical compound with the molecular formula H16N2O18S4Ti2+2 and a molecular weight of 556.12364 . This compound is known for its unique structure, which includes titanium, sulfur, oxygen, and nitrogen atoms. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of diammonium oxobis[sulfato(2-)-o]titanate(2-) involves specific reaction conditions and routes. Typically, the preparation method includes the reaction of titanium compounds with ammonium sulfate under controlled conditions. The exact synthetic routes and industrial production methods are not widely documented, but they generally involve the careful control of temperature, pH, and reactant concentrations to ensure the formation of the desired compound .
Chemical Reactions Analysis
Diammonium oxobis[sulfato(2-)-o]titanate(2-) undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it may act as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it may be reduced by suitable reducing agents.
Substitution: Substitution reactions involving diammonium oxobis[sulfato(2-)-o]titanate(2-) typically involve the replacement of one or more of its ligands with other chemical groups.
Common reagents used in these reactions include strong acids, bases, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diammonium oxobis[sulfato(2-)-o]titanate(2-) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Medicine: Research into potential medical applications, such as drug development or diagnostic tools, is ongoing.
Industry: It is utilized in industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of diammonium oxobis[sulfato(2-)-o]titanate(2-) involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its ability to participate in oxidation-reduction reactions and its interaction with various enzymes and proteins. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Diammonium oxobis[sulfato(2-)-o]titanate(2-) can be compared with other similar compounds, such as:
- Disodium oxobis[sulfato(2-)-o]zirconate(2-)
- Dihydrogen oxobis[sulfato(2-)-o,o’]zirconate(2-)
- Triammonium tris[sulfato(2-)-o,o’]rhodate(3-)
These compounds share similar structural features but differ in their specific chemical properties and applications. Diammonium oxobis[sulfato(2-)-o]titanate(2-) is unique due to its specific combination of titanium and sulfate groups, which confer distinct reactivity and application potential .
Properties
CAS No. |
19468-86-1 |
|---|---|
Molecular Formula |
H16N2O18S4Ti2+2 |
Molecular Weight |
556.1 g/mol |
IUPAC Name |
diazanium;oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H3N.4H2O4S.2O.2Ti/c;;4*1-5(2,3)4;;;;/h2*1H3;4*(H2,1,2,3,4);;;;/p+2 |
InChI Key |
CCIKBHCYENJIRU-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti].O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



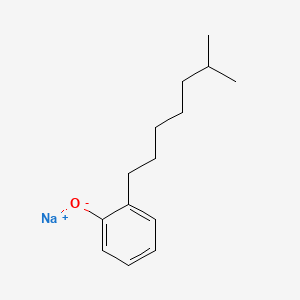
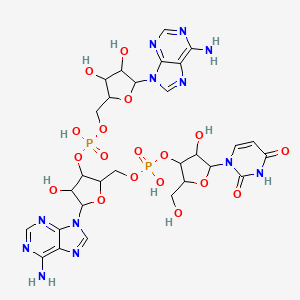
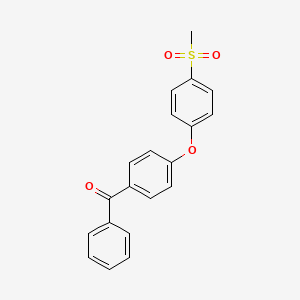


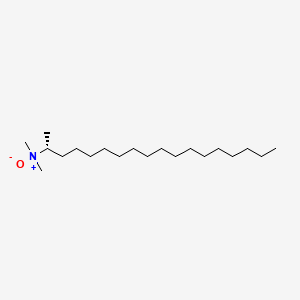



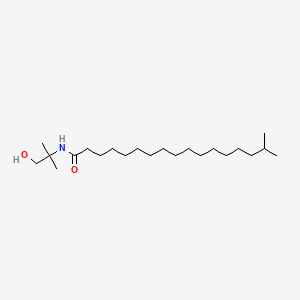
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
